1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene
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Overview
Description
1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene is an organic compound with the molecular formula C11H14Br2O and a molecular weight of 322.04 g/mol . This compound is characterized by the presence of two bromine atoms and an isopropoxyethyl group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene can be synthesized through various organic reactions. One common method involves the bromination of 2-(1-isopropoxyethyl)benzene using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce alcohols or ketones .
Scientific Research Applications
1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene is used in several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-isopropoxybenzene: Similar structure but lacks the additional bromine atom on the isopropoxyethyl group.
1-Bromo-2-(bromomethyl)benzene: Contains a bromomethyl group instead of an isopropoxyethyl group.
1-Bromo-2-ethylbenzene: Contains an ethyl group instead of an isopropoxyethyl group.
Uniqueness
1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene is unique due to the presence of both bromine atoms and the isopropoxyethyl group, which confer distinct reactivity and properties compared to similar compounds .
Properties
Molecular Formula |
C11H14Br2O |
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Molecular Weight |
322.04 g/mol |
IUPAC Name |
1-bromo-2-(2-bromo-1-propan-2-yloxyethyl)benzene |
InChI |
InChI=1S/C11H14Br2O/c1-8(2)14-11(7-12)9-5-3-4-6-10(9)13/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
UWBQTWFPKKOFSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CBr)C1=CC=CC=C1Br |
Origin of Product |
United States |
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